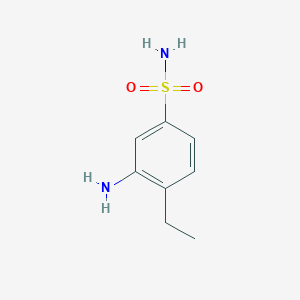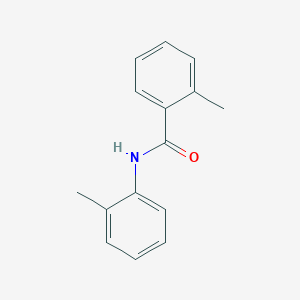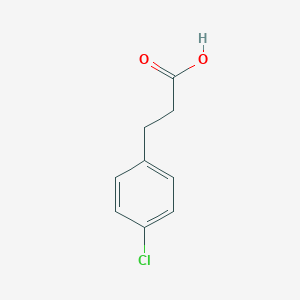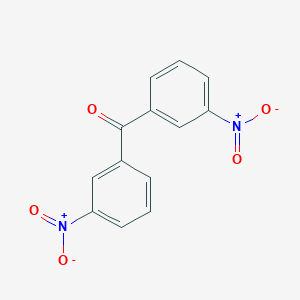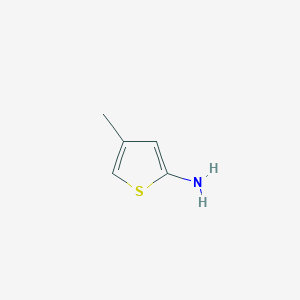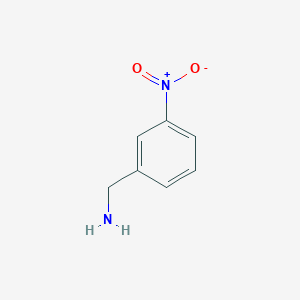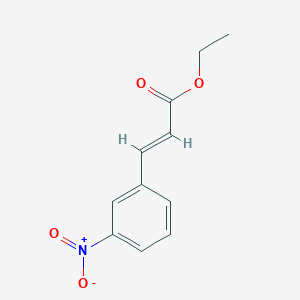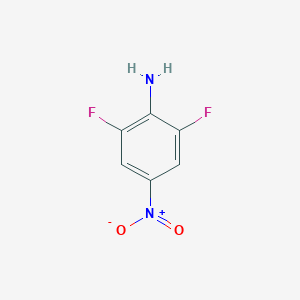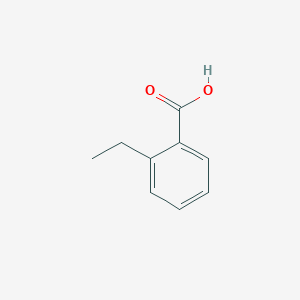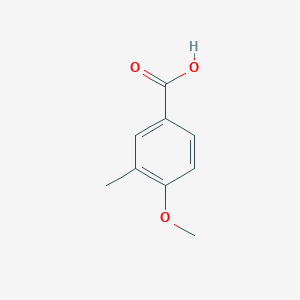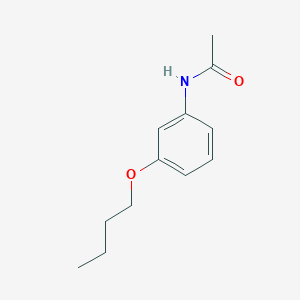
N-(3-butoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxyphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. BPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 243.32 g/mol.
Mécanisme D'action
The mechanism of action of N-(3-butoxyphenyl)acetamide is not fully understood. However, it is believed that N-(3-butoxyphenyl)acetamide exerts its biological activity by interacting with specific molecular targets in cells. For example, N-(3-butoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-butoxyphenyl)acetamide has also been shown to disrupt the cell membrane of bacterial cells, leading to their death.
Effets Biochimiques Et Physiologiques
N-(3-butoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-butoxyphenyl)acetamide can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. N-(3-butoxyphenyl)acetamide has also been shown to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins, which are mediators of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-butoxyphenyl)acetamide has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and easy to synthesize. N-(3-butoxyphenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-(3-butoxyphenyl)acetamide has some limitations for laboratory experiments. It is toxic and can cause skin and eye irritation. Therefore, appropriate safety precautions should be taken when handling N-(3-butoxyphenyl)acetamide.
Orientations Futures
There are several future directions for the research on N-(3-butoxyphenyl)acetamide. In medicine, N-(3-butoxyphenyl)acetamide could be further investigated for its potential as a new drug for the treatment of pain and inflammation. In agriculture, N-(3-butoxyphenyl)acetamide could be further investigated for its potential as a new herbicide or insecticide. In industry, N-(3-butoxyphenyl)acetamide could be further investigated for its potential as a starting material for the synthesis of new organic compounds.
Conclusion:
In conclusion, N-(3-butoxyphenyl)acetamide is a chemical compound that has potential applications in various fields, including medicine, agriculture, and industry. The synthesis of N-(3-butoxyphenyl)acetamide involves the reaction of 3-butoxyaniline with acetic anhydride in the presence of a catalyst. N-(3-butoxyphenyl)acetamide has been extensively studied for its potential applications and has been shown to possess anti-inflammatory, analgesic, antimicrobial, and herbicidal activity. The mechanism of action of N-(3-butoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in cells. N-(3-butoxyphenyl)acetamide has several advantages for laboratory experiments, but it is toxic and requires appropriate safety precautions. There are several future directions for the research on N-(3-butoxyphenyl)acetamide, including its potential as a new drug, herbicide, or insecticide.
Méthodes De Synthèse
The synthesis of N-(3-butoxyphenyl)acetamide involves the reaction of 3-butoxyaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces N-(3-butoxyphenyl)acetamide as a white solid that can be purified using recrystallization or column chromatography. The yield of N-(3-butoxyphenyl)acetamide synthesis can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst.
Applications De Recherche Scientifique
N-(3-butoxyphenyl)acetamide has been extensively studied for its potential applications in various fields. In medicine, N-(3-butoxyphenyl)acetamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(3-butoxyphenyl)acetamide has also been investigated for its antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
In agriculture, N-(3-butoxyphenyl)acetamide has been shown to have herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. N-(3-butoxyphenyl)acetamide has also been investigated for its insecticidal activity against various insect pests, including the cotton bollworm and the diamondback moth.
In industry, N-(3-butoxyphenyl)acetamide has been used as a starting material for the synthesis of various organic compounds, including dyes, pigments, and polymers. N-(3-butoxyphenyl)acetamide has also been used as a plasticizer for polyvinyl chloride (PVC) and other polymers.
Propriétés
Numéro CAS |
55792-53-5 |
|---|---|
Nom du produit |
N-(3-butoxyphenyl)acetamide |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-(3-butoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-3-4-8-15-12-7-5-6-11(9-12)13-10(2)14/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
Clé InChI |
RESWNIAVSXLLNZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C |
SMILES canonique |
CCCCOC1=CC=CC(=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
